molecular formula C19H24N4O3 B2627619 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 946248-16-4

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2627619
CAS No.: 946248-16-4
M. Wt: 356.426
InChI Key: RYMVDZZVGAPBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical research compound featuring a piperazine core linked to methoxy-substituted pyrimidine and phenyl ethanone groups. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Piperazine and pyrimidine rings are privileged structures in pharmaceuticals, frequently found in molecules designed to interact with biologically relevant enzymes and receptors . Compounds with structural similarities to this product have been investigated as potential inhibitors of key biological targets. For instance, research on piperazine-linked pyrimidine derivatives has identified molecules that function as inhibitors of the NF-κB pathway, a transcription factor complex that is a potential therapeutic target in cancers such as breast cancer . Other piperazine-containing thiouracil amides have been synthesized and shown to act as PARP1 inhibitors, which can induce loss of viability in human breast cancer cell lines and promote markers of apoptosis like PARP1 cleavage and Caspase 3/7 activation . The piperazine moiety is often utilized to optimize the physicochemical properties of a molecule and serve as a scaffold for arranging pharmacophoric groups for effective target interaction . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-20-17(13-18(21-14)26-3)22-8-10-23(11-9-22)19(24)12-15-4-6-16(25-2)7-5-15/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMVDZZVGAPBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring, a pyrimidine moiety, and an ethanone functional group. Its molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of 332.42 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₂
Molecular Weight332.42 g/mol
CAS Number946371-41-1
PurityTypically ≥ 95%

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential as an anti-cancer agent and its interaction with different biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For example, a study demonstrated that derivatives of pyrimidine and piperazine showed inhibitory effects on colon cancer cell growth. The mechanism involved the modulation of apoptotic pathways, including increased expression of death receptors and active caspase-3 levels .

Antitubercular Activity

Another area of interest is the compound's potential as an antitubercular agent. In related studies, compounds structurally similar to this one were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating potent anti-tubercular activity .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as receptors or enzymes. These interactions can modulate signaling pathways that lead to cellular apoptosis or inhibition of bacterial growth.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study evaluated the effects of a related compound on colon cancer cells, revealing that it significantly inhibited cell growth through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antitubercular Studies : In another investigation, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values between 3.73 and 4.00 μM, demonstrating their potential for further development as therapeutic agents against tuberculosis .

Computational Predictions

Computer-aided drug design tools have been employed to predict the pharmacological effects of this compound. These predictions suggest that it may interact favorably with various biological targets, warranting further experimental validation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Diversity : Unlike tetrazole-containing derivatives (7n, 7i), the pyrimidine core in the target compound may favor interactions with nucleotide-binding domains .

Physicochemical and Spectral Properties

Comparative data for selected compounds:

Compound Molecular Formula Melting Point (°C) ESI-HRMS (m/z) [M+H]+ Notable Spectral Features (NMR)
Target Compound C₂₀H₂₅N₅O₃* Not reported Not reported Expected δ: ~50–55 ppm (piperazine CH₂), ~160 ppm (pyrimidine C=N)
7n C₁₉H₂₀N₇O₅S₂ 161–163 490.09611 (Calcd. 490.09662) δ 142.9–129.0 ppm (aromatic), 50.7 ppm (piperazine CH₂)
7i C₂₁H₂₀F₃N₅O₃S₂ 135–137 Not reported δ 133–125 ppm (CF3-phenyl), 46.4 ppm (piperazine CH₂)
MK47 C₁₄H₁₅F₃N₂O₂ Not reported 325.1132 (Found) δ 165.2 ppm (ketone C=O), 121.5 ppm (thiophene CH)

*Theoretical molecular formula based on structural analysis.

Key Observations :

  • The target compound’s pyrimidine ring would likely exhibit distinct ¹³C NMR shifts (e.g., ~160 ppm for C=N) compared to sulfonyl analogues (δ ~140 ppm for SO₂-linked carbons) .
  • Melting points for sulfonyl derivatives (e.g., 7n: 161–163°C) are higher than non-sulfonyl analogues, suggesting stronger intermolecular interactions .

Key Observations :

  • The absence of sulfonyl groups in the target compound may simplify purification compared to sulfonylated analogues, which often require extensive washing .

Key Observations :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.